molecular formula C20H21N3O5 B11389564 N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide

Cat. No.: B11389564
M. Wt: 383.4 g/mol
InChI Key: BPCYLTLCWGNCCT-UHFFFAOYSA-N
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Description

N-[4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core. This structure is substituted at position 4 with a 3,4-diethoxyphenyl group and at position 3 with a phenoxyacetamide moiety. Its synthesis likely involves cyclization of nitrile oxide precursors, followed by functionalization with phenoxyacetamide .

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide

InChI

InChI=1S/C20H21N3O5/c1-3-25-16-11-10-14(12-17(16)26-4-2)19-20(23-28-22-19)21-18(24)13-27-15-8-6-5-7-9-15/h5-12H,3-4,13H2,1-2H3,(H,21,23,24)

InChI Key

BPCYLTLCWGNCCT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3)OCC

Origin of Product

United States

Preparation Methods

Industrial Production:: As of now, there is limited information on industrial-scale production methods for this compound. Further research and development are necessary to establish efficient large-scale synthesis.

Chemical Reactions Analysis

Reactivity:: N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide may undergo various chemical reactions, including oxidation, reduction, and substitution. specific reagents and conditions remain undisclosed.

Major Products:: The major products resulting from these reactions are not well-documented. Further investigations are needed to elucidate the specific transformation pathways.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of oxadiazole derivatives, including N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide. For instance, compounds with similar oxadiazole structures have shown significant cytotoxicity against various cancer cell lines such as glioblastoma and breast cancer cells . In vitro assays reveal that these compounds can induce apoptosis in cancer cells by damaging DNA and modulating signaling pathways related to cell survival .

Antidiabetic Potential

Research indicates that oxadiazole derivatives may also possess antidiabetic properties. In vivo studies using models like Drosophila melanogaster have demonstrated that certain derivatives can significantly lower glucose levels, suggesting their potential role in diabetes management . The mechanism often involves the modulation of insulin signaling pathways or enhancement of glucose uptake in peripheral tissues.

Material Science Applications

Beyond biological applications, this compound may also find utility in material sciences. Its unique chemical structure allows it to be used as a building block for synthesizing advanced materials with specific properties such as enhanced thermal stability or electrical conductivity . These properties make it suitable for applications in coatings and polymers.

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluating derivatives similar to this compound reported growth inhibition percentages of up to 86% against specific cancer lines such as OVCAR-8 and SNB-19 . This highlights the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Antidiabetic Effects
In another investigation involving Drosophila melanogaster, compounds containing the oxadiazole moiety were shown to significantly reduce hyperglycemia in diabetic models . This suggests that further exploration into their pharmacological mechanisms could yield valuable insights for diabetes treatment.

Mechanism of Action

The precise mechanism by which N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide exerts its effects remains unknown. Researchers should explore its interactions with cellular targets and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

Table 1: Structural Comparison of Heterocyclic Compounds
Compound Core Structure Key Substituents Functional Groups
Target Compound 1,2,5-Oxadiazole 3,4-Diethoxyphenyl, Phenoxyacetamide Amide, Ether
ANAZF (CAS 155438-11-2) 1,2,5-Oxadiazole Nitro, Azo Amine, Nitro, Azo
N-[4-Acetyl-5-(3-methoxyphenyl)... 1,3,4-Thiadiazole Acetyl, Methoxyphenyl Acetamide, Ether
Compounds e, f, g, h Hexane/Oxazinan Varied acetamide substituents Amide, Hydroxy, Formamido

Key Observations:

  • Core Heterocycle: The 1,2,5-oxadiazole core in the target compound and ANAZF contrasts with the 1,3,4-thiadiazole in ’s compound. Sulfur in thiadiazole increases electron density and alters reactivity compared to oxygen in oxadiazole .
  • Substituents: The target’s diethoxy groups enhance steric bulk and lipophilicity compared to methoxy in ’s compound. ANAZF’s nitro and azo groups confer high reactivity, likely limiting pharmaceutical utility .
  • Functional Groups: The phenoxyacetamide in the target compound contrasts with the acetylated acetamide in , affecting hydrogen-bonding capacity and solubility.

Physicochemical Properties

While direct experimental data (e.g., melting points, logP) are unavailable in the provided evidence, inferences can be made:

  • Lipophilicity: The diethoxy groups in the target compound increase lipophilicity compared to methoxy or hydroxy substituents in analogs .
  • Solubility: ANAZF’s polar nitro and azo groups may improve aqueous solubility but reduce membrane permeability .
  • Stability: The target’s ethoxy groups likely enhance stability compared to nitro-containing ANAZF, which may decompose under thermal or photolytic stress .

Pharmacological Potential

  • ANAZF: Its nitro and azo groups are more typical of explosives or dyes, limiting therapeutic applications .
  • Compounds (e, f, g, h): These feature peptidomimetic backbones (hexane/oxazinan), suggesting protease or receptor-targeting applications distinct from the target compound’s oxadiazole-based mechanism .

Biological Activity

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies that highlight its efficacy in various applications.

The molecular formula of this compound is C21H23N3O5C_{21}H_{23}N_{3}O_{5} with a molecular weight of 397.42 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H23N3O5
Molecular Weight397.42 g/mol
CAS Number880789-83-3
LogP5.7706
Polar Surface Area81.924 Ų

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit notable antimicrobial properties. In a comparative study of various oxadiazole derivatives, it was found that those with specific substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial biofilm formation and inhibition of essential metabolic pathways .

Case Study : A study demonstrated that derivatives similar to this compound exhibited significant bactericidal effects against Staphylococcus spp., with minimal cytotoxicity towards normal cell lines such as L929 .

Cytotoxicity

The cytotoxic effects of this compound were evaluated through various assays. In vitro studies on cancer cell lines revealed that certain concentrations resulted in increased cell viability while others demonstrated cytotoxic effects. Notably, some derivatives were more effective than standard chemotherapeutic agents like doxorubicin in inhibiting cancer cell proliferation .

Table: Cytotoxicity Results on Various Cell Lines

CompoundCell LineConcentration (µM)Viability (%)
This compoundA54910085
This compoundHepG220090
Reference (Doxorubicin)A5491070

The biological activity of this compound can be attributed to its structural components. The oxadiazole ring is known to enhance lipophilicity and facilitate cellular penetration. This compound's ability to form hydrogen bonds and interact with key biomolecules contributes to its antimicrobial and cytotoxic properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide, and how can reaction conditions be standardized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of the 1,2,5-oxadiazole (furazan) core. Key steps include:

  • Oxadiazole Formation : Cyclization of precursor amidoximes under acidic conditions (e.g., HCl/NaNO₂) .
  • Phenoxyacetamide Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the oxadiazole intermediate and 2-phenoxyacetic acid .
  • Optimization : Use design of experiments (DoE) to vary temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry. Statistical methods like response surface modeling can reduce trial iterations .

Q. How can structural discrepancies in NMR or crystallography data for this compound be resolved?

  • Methodological Answer :

  • Crystallographic Validation : Compare experimental X-ray diffraction data (e.g., bond lengths, angles) with computational models (DFT-optimized geometries) to identify conformational outliers .
  • NMR Analysis : Use 2D techniques (COSY, HSQC) to resolve overlapping signals. Deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR can clarify dynamic effects .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

  • Methodological Answer :

  • Targeted Assays : Screen against kinase or protease targets using fluorescence polarization or FRET-based assays, leveraging the compound’s potential π-π stacking interactions .
  • Cytotoxicity Profiling : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can computational modeling address contradictions in reported pharmacokinetic properties (e.g., bioavailability vs. logP)?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model membrane permeability using lipid bilayer systems to reconcile high logP (>3) with observed bioavailability .
  • ADMET Prediction : Combine QSAR models (e.g., SwissADME) with experimental Caco-2 cell data to validate absorption pathways .

Q. What strategies mitigate batch-to-batch variability in biological activity data for this compound?

  • Methodological Answer :

  • Quality Control : Implement HPLC-PDA-ELSD for purity checks (>95%) and LC-MS to detect trace impurities (e.g., unreacted precursors) .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) and meta-analysis frameworks to harmonize results across labs .

Q. How can hybrid computational-experimental frameworks accelerate reaction optimization for derivatives?

  • Methodological Answer :

  • Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian) to identify low-energy transition states for key steps (e.g., cyclization) .
  • Feedback Loops : Integrate robotic high-throughput screening (HTS) with machine learning (e.g., Bayesian optimization) to iteratively refine conditions .

Q. What mechanistic insights explain its selectivity for specific protein targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to map binding poses against homologous proteins (e.g., kinase isoforms).
  • Alanine Scanning : Mutate key residues in target proteins (e.g., ATP-binding pockets) to quantify contributions of hydrogen bonds/hydrophobic interactions .

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